[(2-Formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate
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Overview
Description
The compound “[(2-Formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate” is a benzylisoquinoline alkaloid . It is an intermediate in the biosynthesis of noscarpine in the opium poppy, Papaver somniferum . It is also an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Molecular Structure Analysis
The molecular formula of this compound is C23H25NO8 . It is a benzylisoquinoline alkaloid that is 8-hydroxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline which is substituted at the 1- pro - R position by an (acetyloxy) (2-formyl-3,4-dimethoxyphenyl)methyl group .Properties
IUPAC Name |
[(2-formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO8/c1-12(26)32-22(14-5-6-16(28-3)21(29-4)15(14)10-25)19-18-13(7-8-24(19)2)9-17-23(20(18)27)31-11-30-17/h5-6,9-10,19,22,27H,7-8,11H2,1-4H3/t19-,22?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBBRFAPWMBHPG-LCQOSCCDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1C2=C(C3=C(C=C2CCN1C)OCO3)O)C4=C(C(=C(C=C4)OC)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC([C@H]1C2=C(C3=C(C=C2CCN1C)OCO3)O)C4=C(C(=C(C=C4)OC)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes the O-methyltransferase (OMT) responsible for the 4'-methoxyl group on noscapine unique compared to other OMTs involved in its biosynthesis?
A1: Unlike the other three characterized OMTs involved in noscapine biosynthesis, which are homodimers, the enzyme responsible for the 4'-methoxyl group is a heterodimer. [] This heterodimer is formed by two linked genes, OMT2 and OMT3, and specifically uses 4'-O-Desmethyl-3-O-acetylpapaveroxine as its substrate. []
Q2: How does the presence or absence of 4'-O-methylation affect the biosynthetic pathway of noscapine?
A2: 4'-O-methylation of 4'-O-Desmethyl-3-O-acetylpapaveroxine by the OMT2:OMT3 heterodimer is a crucial step in noscapine biosynthesis. [] This methylation leads to the formation of narcotine hemiacetal, which is subsequently dehydrogenated to produce noscapine. [] In the absence of 4'-O-methylation, a parallel pathway leads to the formation of narcotoline hemiacetal, which is then dehydrogenated to produce narcotoline. [] This highlights the importance of the OMT2:OMT3 heterodimer in directing the pathway towards noscapine production.
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